1-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine
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Overview
Description
1-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with a sulfonyl group attached to an azetidine ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Sulfonylation: The azetidine ring is then sulfonylated using 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine. This step introduces the sulfonyl group onto the azetidine ring.
Piperidine Attachment: The final step involves the nucleophilic substitution reaction where the sulfonylated azetidine intermediate reacts with 4-methoxypiperidine under suitable conditions, often in the presence of a catalyst or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine can undergo various chemical reactions:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to these targets, while the azetidine and piperidine rings provide structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4-methylpiperidine: Similar structure but with a methyl group instead of a methoxy group.
1-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4-ethoxypiperidine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is unique due to the specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its methoxy substituents may enhance its solubility and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-4-methoxypiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-22-14-5-7-18(8-6-14)13-10-19(11-13)24(20,21)16-9-12(17)3-4-15(16)23-2/h3-4,9,13-14H,5-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAUVABHCMGAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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